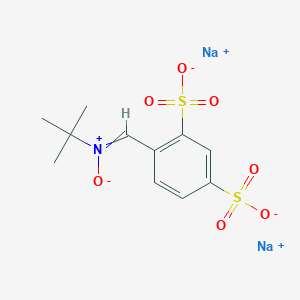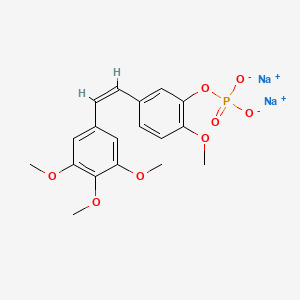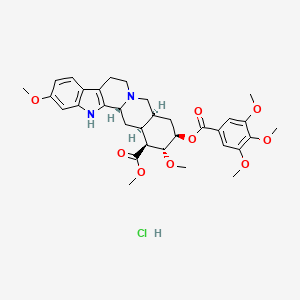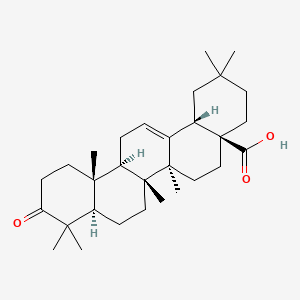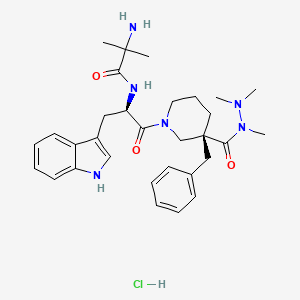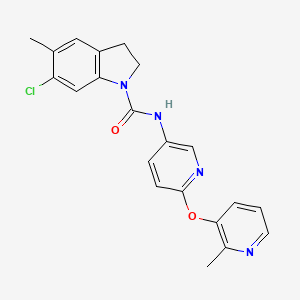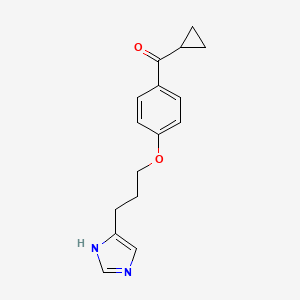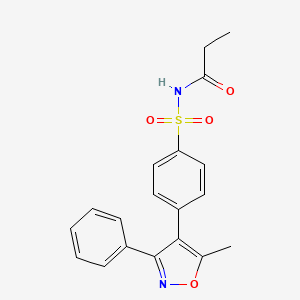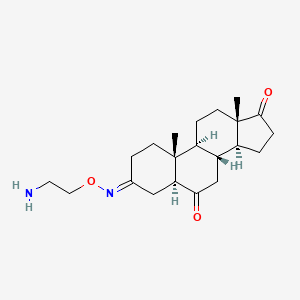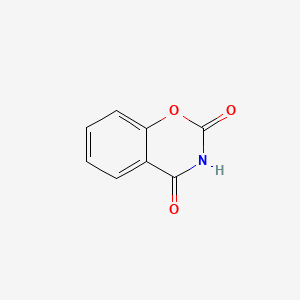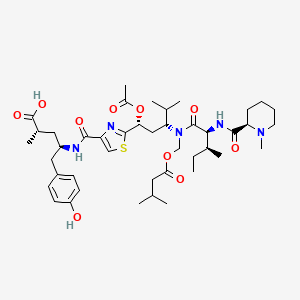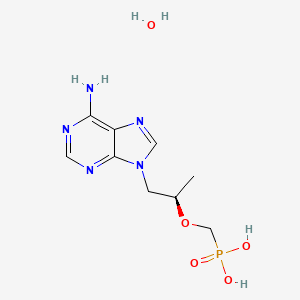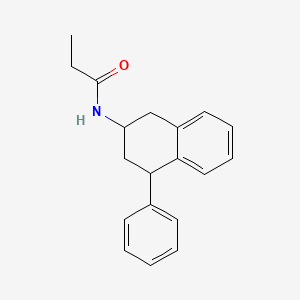
4-P-Pdot
説明
4-P-Pdot, also known as 4-Phenyl-2-propionamidotetralin, is a selective antagonist for the MT2 melatonin receptor . It has a high affinity for the MT2 receptor, with selectivity over the MT1 receptor . It is known to counteract melatonin-mediated ERK- and Nrf2-related antioxidant potential in vivo .
Synthesis Analysis
The synthesis of this compound involves an optical resolution procedure of the key precursor (±)-4-phenyl-2-tetralone . This process involves the formation of four dihydronaphtalene-spiro-oxazolidin-4-one diastereomers . Each single spiro diastereomer is cleaved under acidic conditions to give enantiopure ®- or (S)-4-phenyl-2-tetralone, which are then converted to each this compound single enantiomer by using stereoselective reactions .
Molecular Structure Analysis
The molecular formula of this compound is C19H21NO . The molecular weight is 279.38 . The chemical structure of this compound includes a propanamide group attached to a tetrahydro-4-phenyl-2-naphthalenyl group .
Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in ethanol to 100 mM and in DMSO to 100 mM .
作用機序
Target of Action
The primary target of 4-Phenyl-2-Propionamidotetralin (4-P-Pdot) is the melatonin receptor subtype MT2 . This compound is a selective antagonist for the MT2 receptor, showing over 300-fold selectivity for MT2 over the MT1 melatonin receptor subtype .
Mode of Action
4-Phenyl-2-Propionamidotetralin (this compound) interacts with its target, the MT2 melatonin receptor, by binding to it and acting as an antagonist . This means that this compound blocks the action of melatonin, a hormone that regulates sleep and wakefulness, on the MT2 receptor .
Biochemical Pathways
The interaction of 4-Phenyl-2-Propionamidotetralin (this compound) with the MT2 receptor affects various biochemical pathways. For instance, it has been found to counteract melatonin-mediated antioxidant effects, which are related to the ERK and Nrf2 pathways . Additionally, it has been suggested that this compound is involved in the inositol signaling pathway .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 4-Phenyl-2-Propionamidotetralin (this compound) are primarily related to its antagonistic action on the MT2 melatonin receptor. By blocking this receptor, this compound can inhibit the effects of melatonin, potentially influencing sleep-wake cycles and antioxidant pathways . In addition, it has been suggested that this compound may have an impact on cancer growth .
Safety and Hazards
将来の方向性
While specific future directions for 4-P-Pdot are not mentioned in the available literature, it is noted that melatonin, which this compound acts as an antagonist for, has been studied for its role in promoting heterotopic ossification through regulation of endothelial-mesenchymal transition in injured Achilles tendons in rats . This suggests potential future directions in studying the role of this compound in similar contexts.
Relevant Papers
Several papers have been published on the topic of this compound and related compounds . These papers discuss the synthesis, properties, and applications of PEDOT:PSS, a conductive polymer that has attracted significant research attention due to its unique properties . While these papers do not specifically focus on this compound, they provide valuable context and background information for understanding the broader field of conductive polymers.
特性
IUPAC Name |
N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYLUNPFECYGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134865-74-0 | |
| Record name | 4-P-PDOT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 134865-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 4-P-PDOT?
A1: this compound primarily acts as a selective antagonist of the melatonin receptor MT2. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound exert its antagonistic effects on the MT2 receptor?
A2: this compound binds to the MT2 receptor, preventing the binding of endogenous melatonin. This competitive antagonism blocks the downstream signaling cascades typically activated by melatonin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: Which signaling pathways are affected by this compound's antagonism of the MT2 receptor?
A3: Research suggests that this compound's interaction with the MT2 receptor can modulate several signaling pathways, including: * G protein-coupled pathways: this compound can inhibit melatonin-induced activation of G proteins, specifically the Gi/o subtype, affecting downstream effectors such as adenylate cyclase and phospholipase C. [, , , , , , , , , ] * cAMP/PKA pathway: this compound can interfere with melatonin's ability to regulate intracellular cAMP levels and the activity of protein kinase A (PKA), impacting cellular processes such as gene expression and cell proliferation. [, , , , , , , , ] * ERK/CREB pathway: Evidence indicates that this compound can modulate the phosphorylation and activity of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), potentially influencing cellular responses related to stress, survival, and differentiation. [, , , , , ] * NF-κB pathway: Studies suggest that this compound might impact the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a role in inflammation, immune responses, and cell survival. [, , , , , ]
Q4: Can this compound exhibit agonistic activity at the MT2 receptor?
A4: While primarily characterized as an antagonist, some studies suggest that this compound may exhibit partial agonistic activity at the MT2 receptor under specific experimental conditions or in particular cell types. Further research is needed to fully elucidate these potential effects. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H21NO, and its molecular weight is 279.38 g/mol. [, , , , , , , , , , , , , , , , , , , ]
Q6: Is there any spectroscopic data available for this compound?
A6: Yes, spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), has been used to characterize this compound and its derivatives, aiding in structure confirmation and analysis of its stereochemistry. [, , ]
Q7: How do structural modifications of this compound affect its activity and selectivity?
A7: Modifications to the this compound structure can significantly impact its pharmacological profile: * Stereochemistry: The cis isomer of this compound generally exhibits higher affinity for the MT2 receptor compared to the trans isomer. [, , ] * Substitutions: Introducing specific substituents, such as a methoxy group at the 8-position, can enhance binding affinity for melatonin receptors. [] * Derivatization: Synthesizing novel derivatives by modifying different functional groups on the this compound scaffold can lead to compounds with altered receptor subtype selectivity, potency, or even agonistic properties. [, , ]
Q8: What are some examples of in vitro and in vivo studies using this compound?
A8: this compound has been utilized in various experimental settings to explore the role of the MT2 receptor in different physiological and pathological processes. Examples include: * In vitro studies: Investigating the effects of this compound on melatonin-mediated signaling pathways, gene expression, and cellular responses in various cell types, including cancer cells, immune cells, and neuronal cells. [, , , , , , , , , , , , , , , , , , , ] * In vivo studies: Examining the impact of this compound on animal models of various conditions, such as pain, inflammation, cancer, and neurodegenerative diseases, to assess the potential therapeutic benefits of targeting the MT2 receptor. [, , , , , , , , , , , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



